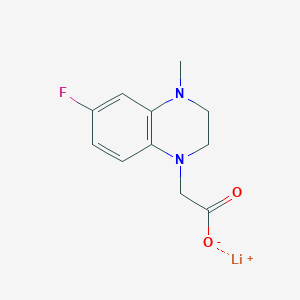

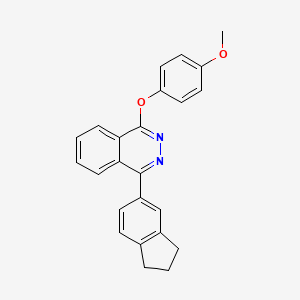

N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by a sulfonamide group attached to a methane moiety. This compound is structurally related to various other sulfonamide derivatives that have been studied for their potential biological activities and interactions with various enzymes and receptors.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to the aromatic ring or the sulfonamide moiety to modulate the compound's properties. For instance, the synthesis of 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide involves the conversion of these compounds into their dilithio salts upon reaction with n-butyllithium, followed by subsequent reactions with carbonyl compounds to yield α,β-unsaturated sulfones and β-hydroxysulfones .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity and interaction with target enzymes. For example, the crystal structure of a carbonic anhydrase inhibitor revealed specific interactions between the inhibitor and the enzyme, which are different from those observed with structurally related derivatives . Similarly, the conformation of the N-H bond in various methanesulfonamide derivatives has been studied, showing that the orientation of this bond relative to the aromatic ring can influence the compound's biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of different substituents onto the aromatic ring. This type of reaction has been observed in compounds activated by sulfur-based electron-withdrawing groups, leading to products with moderate yields and exclusive para orientation of the substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their pharmacological development. For instance, poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, prompting further chemical modifications to optimize its function and pharmacology . Additionally, the self-association of sulfonamide derivatives in solution and their proton affinities can be studied using spectroscopic methods and quantum chemical calculations, providing insights into their behavior in different environments .

科学的研究の応用

Structural Study and Supramolecular Assembly

A structural study of nimesulide derivatives, closely related to the compound , revealed insights into their supramolecular assembly. These compounds exhibit diverse intermolecular interactions, forming complex molecular architectures through hydrogen bonding and other non-covalent interactions (Dey et al., 2015).

Reaction with Amines

Research into the reactivity of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the discovery of novel cyclic phosphonic analogues. This demonstrates the compound's potential as a versatile reagent in organic synthesis (Elż & Slawomir, 1999).

Conformations and Self-association

The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities, provided insights into its conformations and self-association in solution. This research can inform the understanding of similar compounds' behavior in various solvents (Sterkhova et al., 2014).

Synthesis and Reactivity

Alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide were converted into their 1,1-dilithio salts, showcasing the reactivity of these sulfones and their potential in synthetic chemistry. This work highlights the utility of such compounds in the synthesis of complex organic molecules (Bongini et al., 1976).

Detection and Imaging Applications

A highly sensitive coumarin–pyrazolone probe for Cr3+ detection in living cells was developed, showcasing the application of chromenyl derivatives in biological imaging and metal ion detection (Mani et al., 2018).

Proton Brake Mechanism

The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its protonation led to the discovery of a relayed brake mechanism, which could have implications in molecular machines and dynamic chemical systems (Furukawa et al., 2020).

将来の方向性

作用機序

Target of Action

The compound “N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is an extended flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways . .

Mode of Action

Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of signal transduction, and alteration of cell cycle regulation .

Biochemical Pathways

Flavonoids are involved in a variety of biochemical pathways. They can modulate the activity of a wide range of enzymes and cell receptors, affecting signaling pathways that control cell division, inflammation, oxidative stress, and more

Result of Action

Flavonoids are generally known for their antioxidant, anti-inflammatory, and anti-cancer properties .

特性

IUPAC Name |

N-[4-(7,8-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11-4-9-15-17(20)16(10-23-18(15)12(11)2)13-5-7-14(8-6-13)19-24(3,21)22/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGNMNUDQVAFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)NS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)

![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)